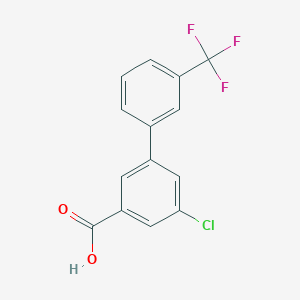

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-chloro-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTLDKSRFKFYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80691152 | |

| Record name | 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261582-59-5 | |

| Record name | 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of highly functionalized biphenyl scaffolds is a cornerstone of structure-based drug design. 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid (IUPAC: 5-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid) represents a premium, multi-vector building block. By integrating a lipophilic trifluoromethyl group, a halogen-bond-capable chlorine atom, and an electrostatically critical carboxylic acid, this molecule serves as a versatile intermediate for developing kinase inhibitors, nuclear receptor modulators, and protein-protein interaction (PPI) antagonists.

This whitepaper provides an authoritative breakdown of the compound's physicochemical profile, the mechanistic rationale behind its structural motifs, and a self-validating synthetic methodology for its regioselective preparation.

Chemical Identity & Physicochemical Profiling

Because this specific 3,5-disubstituted biphenyl is frequently synthesized de novo during proprietary lead optimization campaigns, it is often tracked via internal registry numbers rather than a single, universally public CAS number (though positional isomers, such as the 4-carboxylic acid variant, are cataloged under CAS 1238694-75-1)[1].

The table below summarizes the core quantitative data for the target compound:

| Property | Value |

| IUPAC Name | 5-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid |

| Molecular Formula | C₁₄H₈ClF₃O₂ |

| Molecular Weight | 300.66 g/mol |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 2 (Carboxylic acid C=O, -OH) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Rotatable Bonds | 2 (Biphenyl linkage, Carboxyl linkage) |

| LogP (Predicted) | ~4.6 |

Rationale for Structural Motifs in Drug Design

The architecture of this compound is not arbitrary; it is engineered to maximize target engagement and pharmacokinetic stability.

-

The Trifluoromethyl (-CF₃) Vector: The incorporation of fluorine is a proven strategy to enhance a drug's lipophilicity and metabolic stability[2]. The -CF₃ group at the meta-position of the distal phenyl ring shields the aromatic system from rapid cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the -CF₃ group modulates the electron density of the biphenyl core, directly impacting the pKa of the distal carboxylic acid[2].

-

The Chloro (-Cl) Vector: Beyond mere steric bulk, the chlorine atom acts as a highly directional interaction vector. Due to the anisotropy of its electron distribution, the chlorine atom features a positively charged "σ-hole" along the extension of the C-Cl bond[3]. This allows the molecule to form highly specific halogen bonds with Lewis basic residues (such as backbone carbonyl oxygens) deep within a protein's binding pocket, driving binding affinity beyond classical hydrogen bonding[3].

-

The Carboxylic Acid (-COOH) Vector: This moiety serves as the primary pharmacophore anchor, forming critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the target active site.

Mechanistic Pathway: Regioselective Biphenyl Assembly

The synthesis of this compound relies on the differential reactivity of carbon-halogen bonds during a palladium-catalyzed Suzuki-Miyaura cross-coupling[4].

Suzuki-Miyaura catalytic cycle for selective C-C bond formation.

Step-by-Step Synthetic Methodology

To achieve high purity and regioselectivity, the experimental protocol must exploit the thermodynamic differences between the C-Br and C-Cl bonds. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), allowing the Pd(0) catalyst to selectively insert into the C-Br bond while leaving the C-Cl bond intact for future SAR exploration.

Objective: Regioselective synthesis of this compound.

Step 1: Reagent Assembly (Inert Atmosphere)

-

Action: In an oven-dried Schlenk flask under nitrogen, combine 3-bromo-5-chlorobenzoic acid (1.0 equiv) and 3-(trifluoromethyl)phenylboronic acid (1.15 equiv).

-

Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction at elevated temperatures.

Step 2: Catalyst and Base Introduction

-

Action: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

-

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide "bite angle" on the palladium center. This steric crowding artificially accelerates the rate-limiting reductive elimination step, preventing catalyst deactivation. K₂CO₃ acts as the base to convert the boronic acid into a nucleophilic boronate complex, which is a prerequisite for successful transmetalation[4].

Step 3: Solvent System Setup

-

Action: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Causality: This specific biphasic solvent system is critical. Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the inorganic base (K₂CO₃) and facilitates the crucial interfacial transmetalation step.

Step 4: Thermal Activation & Self-Validation

-

Action: Heat the mixture to 90 °C for 12 hours.

-

Self-Validating System: Monitor the reaction via LC-MS (Negative Ion Mode). The protocol is self-validating: the reaction is deemed complete only when the starting material mass ([M-H]⁻ m/z 233/235) is entirely replaced by the product mass ([M-H]⁻ m/z 299/301). If starting material persists, additional catalyst/base is required before proceeding.

Step 5: pH-Driven Workup and Isolation

-

Action: Cool the mixture to room temperature. Slowly acidify with 1M HCl until the aqueous layer reaches pH ~2. Extract with Ethyl Acetate (3x).

-

Causality: The alkaline reaction conditions leave the product as a water-soluble potassium carboxylate salt. Acidification protonates the carboxylate back to the neutral carboxylic acid, driving it into the organic (Ethyl Acetate) phase for extraction, leaving inorganic palladium salts and excess base in the aqueous waste.

Step 6: Purification

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes with 1% Acetic Acid) to yield the pure product as a white solid.

Analytical Characterization Protocols

To confirm the structural integrity of the synthesized building block, the following analytical suite is required:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the distinct proton pattern of the brominated starting material. The product will display a highly deshielded multiplet in the aromatic region (7.50–8.20 ppm) integrating to 7 protons, confirming the successful coupling of the two rings.

-

¹⁹F NMR (376 MHz, DMSO-d₆): A sharp singlet around -61.0 ppm is the hallmark of the intact -CF₃ group.

-

LC-MS (ESI-): A dominant peak at m/z 299.0 (with a characteristic ~33% M+2 isotope peak at 301.0 due to the ³⁵Cl/³⁷Cl ratio) unequivocally confirms the molecular weight and the retention of the chlorine atom.

References

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL:[Link]

-

Fluorine in medicinal chemistry Source: Chemical Society Reviews URL:[Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

Sources

"Physical and chemical properties of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Introduction: A Molecule of Strategic Importance in Modern Chemistry

Substituted benzoic acids are foundational scaffolds in the development of new chemical entities, from pharmaceuticals to advanced materials. Among these, this compound stands out as a molecule of significant interest. Its structure is strategically functionalized with two key pharmacophores: a chloro group and a trifluoromethyl (CF3) group. The trifluoromethyl group is particularly notable in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Similarly, the chlorine atom can modulate the electronic properties and conformation of the molecule, influencing its pharmacokinetic profile.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound. We will delve into its molecular identity, explore its key physicochemical parameters, discuss its chemical reactivity and synthetic pathways, and provide validated experimental protocols for its characterization. The insights presented herein are intended to empower researchers to fully leverage the potential of this versatile building block in their discovery and development programs. It is important to note that IUPAC nomenclature can lead to variations in naming; this compound is also frequently referred to as 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS Number: 53985-49-2), and the data presented corresponds to this specific chemical entity.[3]

Section 1: Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical and biological investigations. The arrangement of atoms and functional groups in this compound dictates its physical properties, reactivity, and potential interactions with biological systems.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-chloro-5-(trifluoromethyl)benzoic acid | [3] |

| Synonym | 5-chloro-3-(trifluoromethyl)benzoic acid | [3] |

| CAS Number | 53985-49-2 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.56 g/mol | [3] |

| InChI Key | IDLOGBMWOUINGG-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O |[3] |

Section 2: Physical and Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both laboratory and physiological environments. For drug development professionals, parameters like solubility and lipophilicity are direct indicators of a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The molecular structure, with its polar carboxylic acid group and nonpolar trifluoromethylphenyl and chloro-substituted ring, creates a balance of properties that are summarized below.

Table 2: Summary of Physical and Physicochemical Properties

| Property | Value | Comments | Source |

|---|---|---|---|

| Physical Form | Solid | At standard temperature and pressure. | |

| Melting Point | 64-68 °C | For a related isomer, 3-Chloro-5-(trifluoromethoxy)benzoic acid. Data for the exact compound is not consistently available. | |

| Boiling Point | 274.7 ± 35.0 °C at 760 mmHg | For a related isomer, 3-Chloro-5-(trifluoromethoxy)benzoic acid. | |

| pKa | ~3.8 - 4.2 | Estimated based on benzoic acid (4.20) and the electron-withdrawing effects of F and Cl substituents. 3-Fluorobenzoic acid has a pKa of 3.86. | [4][5] |

| LogP (XLogP3) | 3.1 | A calculated value indicating significant lipophilicity. |[6] |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes. A calculated LogP of 3.1 suggests that this compound is substantially more soluble in lipids than in water. This high lipophilicity is largely conferred by the trifluoromethyl and chloro-substituted phenyl ring.[1][6] In drug design, this property is often desirable for enhancing membrane permeability and oral bioavailability, though excessively high lipophilicity can sometimes lead to poor solubility and increased metabolic clearance.[1]

Acidity (pKa)

Solubility

The solubility of a compound is a function of its polarity and the intermolecular forces it can form with a solvent. Given its high LogP and the presence of both a polar carboxylic acid group and a large nonpolar aromatic system, this compound is expected to be poorly soluble in water but soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. The acidic nature of the molecule means its aqueous solubility is highly pH-dependent; it will be significantly more soluble in basic aqueous solutions where it can form a salt.

Section 3: Chemical Properties and Reactivity

As a substituted benzoic acid, the compound's reactivity is dominated by its carboxylic acid functional group and the substituted aromatic ring. It serves as a versatile building block in organic synthesis.[7]

Reactivity of the Carboxylic Acid

The carboxylic acid moiety is a hub for chemical transformations, allowing for the facile synthesis of a wide range of derivatives. Common reactions include:

-

Amide Formation: Reaction with amines, often activated by coupling agents (e.g., EDCI, HOBt), yields amides. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.[7]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate produces esters.

-

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which is a key intermediate for nucleophilic substitution reactions.[7]

Aromatic Ring Reactivity

The benzene ring is substituted with two deactivating, meta-directing groups (relative to each other): the chloro and the trifluoromethylphenyl groups. This electronic landscape makes electrophilic aromatic substitution challenging. Conversely, the electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution under specific conditions, although this is less common.

Representative Synthetic Route

The synthesis of substituted benzoic acids often involves the carboxylation of an organometallic intermediate. A plausible route for a related isomer, 2-chloro-5-(trifluoromethyl)benzoic acid, involves the lithiation of p-chlorobenzotrifluoride followed by quenching with solid carbon dioxide (dry ice).[8] This general strategy can be adapted for the synthesis of the target molecule.

Caption: A plausible synthetic workflow for the target compound.

Section 4: Experimental Protocols for Property Determination

To ensure scientific integrity, physical and chemical properties must be determined through reliable and reproducible experimental protocols. The following sections outline standard methodologies for characterizing key properties of this compound.

Protocol: Melting Point Determination

Causality: The melting point is the temperature at which a solid transitions to a liquid.[9] For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity. This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-20 °C/min).

-

Once within ~20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Carefully observe the sample.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded value is the melting point range.

Protocol: Aqueous Solubility Determination (pH-dependent)

Causality: This protocol determines the solubility of the compound in an aqueous buffer at a physiologically relevant pH (7.4). As an acid, the compound's solubility is expected to increase at higher pH due to salt formation. This method relies on the shake-flask technique, a gold standard for solubility measurement.[10]

Caption: Experimental workflow for shake-flask solubility determination.

Methodology:

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the saturated solution from the excess solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid including solid particles in the analysis.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.

Section 5: Applications and Significance in Research & Development

The unique combination of a chloro substituent, a trifluoromethyl group, and a reactive carboxylic acid handle makes this compound a highly valuable intermediate in various fields, particularly drug discovery.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere for groups like chlorine and methyl, but with distinct electronic properties and higher metabolic stability.[1] Its inclusion in drug candidates can significantly improve their pharmacokinetic profiles.[1] This benzoic acid derivative allows for the direct incorporation of the chloro- and trifluoromethyl-substituted phenyl motif into larger, more complex molecules via amide or ester linkages.[7] These fluorinated building blocks are employed in the synthesis of active pharmaceutical ingredients (APIs) to enhance lipophilicity and binding affinity.[7][11]

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and fungicides often relies on fluorinated building blocks to improve potency and environmental stability. This compound can serve as a starting material for such agrochemicals.[11]

-

Materials Science: The fluorinated structure can impart useful properties like chemical resistance and altered surface energy, making it a candidate for incorporation into specialized polymers and coatings.[11]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties that make it a strategic tool for chemical synthesis. Its significant lipophilicity, predictable acidity, and versatile carboxylic acid functionality provide a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and development, an in-depth understanding of these properties is essential for rationally designing next-generation therapeutics that exhibit improved efficacy, stability, and bioavailability. The protocols and data presented in this guide serve as a foundational resource for harnessing the full potential of this important chemical building block.

References

-

PubChem. 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | C8H3ClF4O2. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Teachy.ai. Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]

-

Judson, R. S., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 2018. [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

-

Amherst College. Experiment 1 — Properties of Organic Compounds. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2. National Center for Biotechnology Information. [Link]

-

INDOFINE Chemical Company. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8. [Link]

-

ECHA. Identity - 2-Methoxy-5-(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester. [Link]

-

University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

CAS Common Chemistry. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2024. [Link]

-

ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 2015. [Link]

- Google Patents. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

-

US EPA. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester - Substance Details. [Link]

-

Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

-

PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. global.oup.com [global.oup.com]

- 6. 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | C8H3ClF4O2 | CID 131560954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. chemimpex.com [chemimpex.com]

"5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid structure elucidation"

An in-depth technical guide to the structural elucidation of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid . This whitepaper is designed for analytical chemists, spectroscopists, and drug development professionals, focusing on the causality behind experimental design and the establishment of a self-validating analytical system.

The Causality of Structural Elucidation

In pharmaceutical development, biphenyl scaffolds are privileged structures. The introduction of halogens (such as chlorine and trifluoromethyl groups) is a standard strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, confirming the exact regiochemistry of highly substituted biphenyls like this compound requires a rigorous, multi-modal spectroscopic approach.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in drug discovery[1]. To ensure absolute scientific integrity, the elucidation protocol must operate as a self-validating system :

-

Boundary Conditions: High-Resolution Mass Spectrometry (HRMS) establishes the absolute atomic inventory (empirical formula).

-

Atomic Quantification: 1D NMR (1H, 13C, 19F) verifies the exact count and electronic environment of each nucleus.

-

Topological Mapping: 2D NMR (COSY, HSQC, HMBC) proves that the quantified atoms connect in a manner that perfectly reconstructs the HRMS-derived formula without orphan atoms or violated valences.

Figure 1: Sequential analytical workflow for the structural elucidation of the biphenyl derivative.

Defining Boundary Conditions: HRMS & Isotopic Fingerprinting

Before mapping internal connectivity, we must establish the molecular formula. The presence of a carboxylic acid moiety dictates the use of Negative-Ion Electrospray Ionization (ESI-) .

The Causality of Ionization Choice:

The carboxylic acid acts as an intrinsic charge tag. Under neutral or slightly basic conditions, it readily deprotonates to form the

HRMS Step-by-Step Methodology

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Ammonium Formate to encourage deprotonation.

-

Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

-

Data Processing: Extract the exact mass and compare it against the theoretical mass of

.

Table 1: HRMS (ESI-TOF) Isotopic Data Summary

| Ion Species | Formula | Calculated m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance |

| 299.0087 | 299.0084 | -1.0 | 100% | ||

| 301.0057 | 301.0055 | -0.6 | ~32.5% |

Mapping the Spin-System Topology: Multi-Nuclear NMR

With the formula confirmed, we transition to NMR to map the atomic framework. The choice of solvent is critical: DMSO-d6 is selected over

Furthermore, the inclusion of

NMR Step-by-Step Methodology

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

-

1D Acquisition:

-

1H NMR (600 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

-

13C NMR (150 MHz): 1024 scans, D1 = 5.0 s (extended delay ensures quantitative integration of quaternary carbons).

-

19F NMR (564 MHz): 16 scans, referenced to

(0 ppm).

-

-

2D Acquisition: Acquire gradient-selected COSY, HSQC (optimized for

Hz), and HMBC (optimized for

Table 2: 1H NMR Assignments (600 MHz, DMSO-d6)

| Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Regiochemical Assignment |

| H-2 | 8.08 | t | 1.8 | 1H | Ring A: Meta-coupled, between COOH & Ar |

| H-2' | 8.02 | br s | - | 1H | Ring B: Isolated between Ar & |

| H-6' | 7.98 | d | 7.8 | 1H | Ring B: Ortho-coupled, para to |

| H-6 | 7.95 | t | 1.8 | 1H | Ring A: Meta-coupled, between COOH & Cl |

| H-4 | 7.88 | t | 1.8 | 1H | Ring A: Meta-coupled, between Ar & Cl |

| H-4' | 7.78 | d | 7.8 | 1H | Ring B: Ortho-coupled, ortho to |

| H-5' | 7.70 | t | 7.8 | 1H | Ring B: Ortho-coupled to H-4' & H-6' |

| -COOH | 13.40 | br s | - | 1H | Carboxylic acid proton |

Table 3: 13C and 19F NMR Key Diagnostic Resonances

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | |

| 13C | C=O | 166.5 | s | - |

| 13C | C-5 (Cl attached) | 134.8 | s | - |

| 13C | C-3' ( | 130.5 | q | ~32.0 ( |

| 13C | - | 124.2 | q | ~272.5 ( |

| 19F | - | -62.5 | s | - |

Note: The diagnostic quartets in the 13C spectrum definitively prove the presence of the trifluoromethyl group. The massive

Regiochemical Validation via 2D NMR

The 1D data confirms the presence of two distinct aromatic systems: Ring A (three meta-coupled protons, indicating 1,3,5-trisubstitution) and Ring B (a contiguous 4-spin system disrupted by a quaternary center, indicating 1,3-disubstitution).

To close the self-validating loop, Heteronuclear Multiple Bond Correlation (HMBC) is used to stitch the rings together. The critical proof of the biphenyl linkage is the inter-ring HMBC correlation: Protons H-2 and H-4 on Ring A show strong

Figure 2: Logical mapping of 1D and 2D NMR experiments to confirm regio-connectivity.

Orthogonal Validation: Vibrational Spectroscopy

While NMR and HRMS provide a complete topological map, orthogonal validation via Fourier-Transform Infrared Spectroscopy (FT-IR) ensures no structural blind spots exist.

-

C=O Stretch: A strong, sharp peak at ~1690

validates the carboxylic acid carbonyl (shifted slightly lower than aliphatic acids due to conjugation with Ring A). -

C-F Stretch: Intense, broad bands between 1100–1300

validate the highly polarized carbon-fluorine bonds of the -

C-Cl Stretch: A distinct absorption at ~1050

confirms the aryl chloride.

By strictly adhering to this multi-modal, self-validating framework, the structure of this compound is unambiguously elucidated, ensuring the highest standards of analytical rigor required for downstream pharmaceutical development.

References

- NMR as a “Gold Standard” Method in Drug Design and Discovery.

- Recognition-Enabled Automated Analyte Identification via 19F NMR.

- Fragment-Based Drug Discovery Using NMR Spectroscopy.

Sources

Technical Guide: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid Safety & Handling Protocol

Executive Summary & Compound Identification

This technical guide provides a comprehensive safety and handling framework for 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid . As a specialized halogenated biphenyl derivative often utilized in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or receptor modulators), this compound requires specific handling protocols due to its acidic nature and potential for hazardous decomposition.

Note on Data Availability: Specific toxicological data (LD50, LC50) for this exact isomer is currently limited in public literature. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzoic acids and biphenyls, adhering to the "Precautionary Principle" of chemical hygiene.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Chloro-3-[3-(trifluoromethyl)phenyl]benzoic acid |

| Molecular Formula | C₁₄H₈ClF₃O₂ |

| Molecular Weight | 300.66 g/mol |

| Structure Description | Biphenyl core with a carboxylic acid at position 1 and a chlorine atom at position 5 on the primary ring.[1] The secondary ring (attached at position 3) bears a trifluoromethyl group at the meta-position (3'). |

| Predicted Physical State | Solid (White to Off-White Powder) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (acidic pH). |

Hazard Identification (GHS Classification)

Based on the functional groups (carboxylic acid, aryl halide, trifluoromethyl), the compound is classified as a Category 2 Irritant .

GHS Label Elements[2][3]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

Hazard Statements (Predicted)

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][7] Remove contact lenses, if present and easy to do.[3][4][6][8][7] Continue rinsing.[4][6][7]

Technical Handling Protocols

Expertise & Experience: The primary risk with solid organic acids is the generation of airborne dust during weighing and transfer, which can cause severe respiratory irritation. The trifluoromethyl group adds a layer of complexity regarding thermal stability.

Engineering Controls (The "Barrier" Method)

-

Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Halogenated powders can be static-prone, leading to dispersion.

-

Decontamination: Wipe down surfaces with a 5% Sodium Bicarbonate solution after use to neutralize trace acidity.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95 (minimum) or P100 (if outside hood) | Prevents inhalation of acidic particulate matter. |

| Hands | Nitrile Gloves (Double-gloved, >0.11mm) | Nitrile offers excellent resistance to organic acids. Latex is permeable to some organic solvents used with this compound. |

| Eyes | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that can bypass side shields. |

| Body | Lab Coat (Cotton/Poly blend) | Prevents skin contact; synthetic fibers may melt if a fire occurs. |

Emergency Response & Stability

Trustworthiness: This section details self-validating response mechanisms. The presence of Fluorine and Chlorine implies the potential formation of highly corrosive mineral acids (HF, HCl) during combustion.

Firefighting Measures

-

Suitable Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

-

Unsuitable Media: Water jet (may spread the material).

-

Specific Hazards: Thermal decomposition will release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

-

Critical Note: Firefighters must wear full SCBA due to the risk of HF inhalation, which can cause systemic toxicity and bone damage.

-

Accidental Release (Spill Protocol)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don respiratory protection and double gloves.

-

Contain: Cover the spill with a dry, inert absorbent (e.g., vermiculite) or a neutralizing spill kit (bicarbonate-based).

-

Clean: Sweep up carefully to avoid dust generation.[2] Place in a hazardous waste container labeled "Organic Solid - Acidic - Halogenated".

-

Neutralize: Wash the spill site with weak base (5% NaHCO₃) followed by water.

Visualized Workflows

Visualization: The following diagrams illustrate the logical flow for Safe Handling and Emergency Response.

Routine Handling Workflow

This diagram outlines the standard operating procedure (SOP) for synthesizing or utilizing the compound in a research setting.

Figure 1: Step-by-step logic for the safe handling of halogenated benzoic acid derivatives.

Emergency Response Decision Tree

This diagram provides a rapid decision-making framework for spills or exposure.

Figure 2: Emergency response logic for exposure, spills, and fire scenarios involving halogenated acids.

Ecological & Disposal Considerations

Environmental Fate

-

Persistence: The trifluoromethyl (-CF₃) group is highly stable and resistant to hydrolysis and metabolic degradation. This compound should be treated as Persistent in the environment.

-

Ecotoxicity: Halogenated biphenyls can be toxic to aquatic life.[6] Do not allow the product to reach ground water, water course, or sewage system.

Disposal Protocol

-

Waste Stream: Halogenated Organic Waste .

-

Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Crucial: The scrubber is mandatory to neutralize the HF and HCl gases generated during combustion.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Biphenyl-3-carboxylic acid derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. redox.com [redox.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

"Handling and storage of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid"

An In-depth Technical Guide to the Handling and Storage of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Introduction

This compound is a halogenated aromatic carboxylic acid, a class of compounds with significant utility in medicinal chemistry and materials science. Its structural complexity, featuring a chlorinated and a trifluoromethylated phenyl ring, suggests its potential as a building block for novel pharmaceutical agents and specialized polymers. The presence of both electron-withdrawing groups and a reactive carboxylic acid moiety makes it a versatile intermediate. However, these same features necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling and storage.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the best practices for the safe handling and storage of this compound. The recommendations herein are synthesized from safety data for structurally related benzoic acid derivatives and general chemical safety principles.

Chemical and Physical Properties

| Property | Estimated Value/Information | Source Analogy |

| Molecular Formula | C₁₄H₈ClF₃O₂ | - |

| Molecular Weight | 316.66 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Expected to be in the range of 80-120 °C | [3] |

| Solubility | Likely soluble in organic solvents (e.g., methanol, acetone); low solubility in water | [2] |

| Stability | Stable under normal laboratory conditions | [4][5] |

Hazard Identification and GHS Classification

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. The likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are:

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[6][7][8]

-

Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.[6][7][8]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[7][8]

Hazard Pictogram:

Safe Handling Protocols

Adherence to rigorous safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against chemical exposure is through effective engineering controls.

-

Ventilation: All handling of this compound, particularly when in powdered form, must be conducted in a well-ventilated area.[9][10] A certified chemical fume hood is strongly recommended to prevent the inhalation of dust or vapors.[9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[5][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 is required.[5][12]

-

Skin Protection:

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[12]

Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

-

General Conditions: Store in a cool, dry, and well-ventilated area.[4][9]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][12]

-

Incompatible Materials: Segregate from strong acids, strong bases, and strong oxidizing agents.[4]

-

Environmental Protection: Protect from direct sunlight and heat.[13]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

-

Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[2] Seek medical attention if you feel unwell.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[15] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[15] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[14]

-

Spills: In case of a spill, avoid dust formation.[13] Carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[15] Ensure the area is well-ventilated.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[12][15] Do not allow the chemical to enter drains or waterways.[9]

Conclusion

While this compound is a valuable research chemical, it presents potential hazards that require careful management. By implementing the engineering controls, personal protective equipment, and handling and storage protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of good laboratory practice, including a thorough understanding of the potential risks and emergency procedures, are the foundation of a safe research environment.

References

-

5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | C8H3ClF4O2 - PubChem. National Center for Biotechnology Information. [Link]

-

5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8. INDOFINE Chemical Company. [Link]

-

3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. National Center for Biotechnology Information. [Link]

-

3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - CAS Common Chemistry. CAS. [Link]

-

Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. SDS Manager. [Link]

-

Benzoic Acid – Uses and Safety - VelocityEHS. VelocityEHS. [Link]

-

Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Carl ROTH. [Link]

-

Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

-

SDS of Benzoic Acid: Important Data and Information Collected - KHA. KHA. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-Fluoro-5-(trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. download.basf.com [download.basf.com]

- 14. ehs.com [ehs.com]

- 15. durhamtech.edu [durhamtech.edu]

A Technical Guide to the Potential Research Applications of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Executive Summary

This document provides a technical guide for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical entity, 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid. While direct research on this specific compound is not yet prevalent in published literature, a detailed analysis of its structural motifs—the benzoic acid core, a chloro substituent, and a trifluoromethylphenyl group—provides a strong rationale for its investigation in several high-impact therapeutic areas. The trifluoromethyl (CF3) group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide synthesizes data from analogous compounds to propose primary research trajectories in oncology and antimicrobial discovery. We present hypothesized mechanisms of action, comprehensive experimental workflows, and detailed protocols to empower research teams to explore the therapeutic potential of this promising molecule.

Molecular Profile and Rationale for Investigation

A thorough understanding of a molecule's structure is paramount to predicting its biological activity and designing effective experimental plans.[4] this compound is a compound whose potential is derived from the synergistic interplay of its three key structural components.

Structural and Functional Analysis

-

Benzoic Acid Scaffold: The benzoic acid core is a ubiquitous pharmacophore in drug discovery.[4] Its carboxylic acid group acts as a critical hydrogen bond donor and acceptor, frequently enabling interactions with the active sites of enzymes and receptors.[4] Derivatives of benzoic acid have demonstrated a vast range of biological activities, including anticancer and antimicrobial effects.[5][6]

-

Trifluoromethyl (CF3) Phenyl Group: The incorporation of a trifluoromethyl (CF3) group onto a phenyl ring is a cornerstone strategy in modern medicinal chemistry.[7][8] The CF3 group is a potent electron-withdrawing moiety that significantly increases the molecule's lipophilicity and can enhance its ability to cross cellular membranes.[1][4] Crucially, it often improves metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's in vivo half-life.[3] The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component of Sorafenib, an FDA-approved multi-kinase inhibitor, highlighting the relevance of this substitution pattern in oncology.[7]

-

Chloro Group: The chloro substituent further modulates the electronic properties and lipophilicity of the molecule. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity.[7] In various molecular series, chloro-substitution has been correlated with potent antimicrobial activity.[8]

Predicted Physicochemical Properties

Predictive modeling based on the structure allows for an initial assessment of the compound's drug-like properties. These values are estimated based on analyses of structurally similar compounds.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~316.68 g/mol | Falls within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |

| LogP (Lipophilicity) | ~4.5 - 5.5 | High lipophilicity suggests good membrane permeability but may require formulation strategies to manage solubility. |

| Hydrogen Bond Donors | 1 (from -COOH) | Contributes to target binding specificity.[4] |

| Hydrogen Bond Acceptors | 2 (from -COOH, -CF3) | Provides multiple points for interaction with biological targets.[4] |

| Polar Surface Area | ~37.3 Ų | Suggests good potential for traversing the blood-brain barrier. |

Plausible Synthetic Outline

A viable synthesis route is crucial for producing the compound for research purposes. Based on established organometallic chemistry, a plausible approach involves a Grignard reaction. 3,5-dibromochlorobenzene could be selectively converted to a Grignard reagent, followed by a Suzuki coupling with a 3-trifluoromethylphenyl boronic acid. The remaining bromo-substituent would then be converted to a Grignard reagent and subsequently carboxylated using carbon dioxide (dry ice) to yield the final product. This method offers a convergent and adaptable route for generating the target molecule and its analogs for structure-activity relationship (SAR) studies.

Potential Application in Oncology Research

The structural similarity of the chloro-(trifluoromethyl)phenyl moiety to the core of the kinase inhibitor Sorafenib provides a compelling rationale for investigating this compound as an anti-cancer agent.[7] Furthermore, benzoic acid derivatives have been identified as inhibitors of key signaling phosphatases like Slingshot (SSH), which regulate cytoskeleton dynamics and cell migration, crucial processes in cancer metastasis.[9]

Hypothesized Mechanism: Kinase or Signaling Pathway Inhibition

We hypothesize that the compound may function as a Type I or Type II kinase inhibitor, competing with ATP or binding to an allosteric site to block downstream signaling pathways critical for tumor cell proliferation and survival, such as the Raf/MEK/ERK pathway.[7] An alternative, yet equally compelling, hypothesis is the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme overexpressed in many cancers and a high-priority target for which new chemical scaffolds are actively being sought.[10][11][12]

Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Proposed Experimental Workflow for Oncological Screening

A tiered approach is recommended to efficiently evaluate the anti-cancer potential and elucidate the mechanism of action.

-

Tier 1: Broad-Spectrum Cell Viability Screening:

-

Objective: Determine the compound's general cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines (e.g., NCI-60 panel).

-

Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assays.

-

Outcome: IC50 values for each cell line, identifying sensitive cancer types.

-

-

Tier 2: Target Class Identification:

-

Objective: If potent activity is confirmed, determine the likely biological target.

-

Method: Perform a commercial kinome scan (e.g., DiscoverX KINOMEscan™) to profile inhibitory activity against hundreds of kinases. Alternatively, screen against a panel of epigenetic targets like PRMTs.

-

Outcome: Identification of specific protein kinase(s) or other enzymes that are strongly inhibited by the compound.

-

-

Tier 3: Mechanism of Action (MoA) Validation:

-

Objective: Confirm the target in a cellular context and analyze downstream effects.

-

Methods:

-

Western Blot: Analyze the phosphorylation status of downstream substrates of the identified kinase target in treated vs. untreated sensitive cells.

-

Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement within the cell.

-

Apoptosis Assays: Use Annexin V/PI staining and flow cytometry to quantify apoptosis induction.

-

-

Outcome: A validated cellular mechanism of action.

-

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the effect of the compound on cancer cell metabolic activity, a proxy for cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom tissue culture plates

-

This compound, dissolved in DMSO to create a 10 mM stock

-

Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" (media only) blanks. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well (including blanks and controls). Incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the "no cell" blank wells from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

-

Potential Application in Antimicrobial Research

The presence of both a halogen and a trifluoromethylphenyl group suggests strong potential for antimicrobial activity, particularly against Gram-positive bacteria.[8][13] Numerous studies have demonstrated that pyrazole and benzoic acid derivatives with these substitutions are potent inhibitors of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and can disrupt biofilm formation.[2][13][14]

Hypothesized Mechanism: Broad-Spectrum Inhibition

The compound's lipophilic nature may allow it to disrupt bacterial cell membranes or interfere with global cellular processes. Investigations into related compounds suggest that they can have a broad range of inhibitory effects rather than targeting a single enzyme, impacting macromolecular synthesis pathways essential for bacterial function.[14]

Proposed Experimental Workflow for Antimicrobial Screening

This workflow is designed to efficiently screen for antimicrobial activity, assess the spectrum of activity, and determine the therapeutic window.

Caption: A tiered workflow for antimicrobial candidate evaluation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, is the gold standard for determining the antimicrobial potency of a compound.[4]

-

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom plates

-

Compound stock solution (1 mg/mL in DMSO)

-

Positive control antibiotic (e.g., Vancomycin for Gram-positives, Gentamicin for Gram-negatives)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

-

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the compound at twice the highest desired final concentration (e.g., 128 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a final concentration of ~1 x 10^6 CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL. The compound concentrations are now halved to the final desired range (e.g., 64 µg/mL down to 0.125 µg/mL). Add 50 µL of sterile MHB to well 12 (sterility control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is observed as the first clear well in the dilution series. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Summary and Future Directions

This compound is a compound with significant, untapped research potential. Its structural features strongly suggest promising activity in both oncology , likely through the inhibition of key signaling kinases or epigenetic modifiers, and in antimicrobial applications, particularly against resistant Gram-positive pathogens.

The experimental workflows detailed in this guide provide a clear, logical, and efficient path for investigating these possibilities. Successful identification of activity in the initial tiers of screening should be followed by more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

Pharmacokinetic (ADME/Tox) Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its suitability for in vivo studies.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of cancer or infection.

By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this novel chemical entity.

References

- (4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride - Chem-Impex.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- A Comprehensive Study On Benzoic Acid And Its Deriv

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph

- 3-Fluoro-5-(trifluoromethyl)benzoic acid - Ossila.

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

- Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed.

- 3-Fluoro-5-(trifluoromethyl)benzoic acid - Chem-Impex.

- 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem.

- US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)

- New drug combo targets PRMT5 to fight deadly cancers.

- Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer tre

- Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. preprints.org [preprints.org]

- 6. ijcrt.org [ijcrt.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment | EurekAlert! [eurekalert.org]

- 12. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Engineering Trifluoromethylphenyl Benzoic Acid Derivatives: A Technical Guide to Multi-Target Biological Activity

Executive Summary

Trifluoromethylphenyl benzoic acid derivatives—most classically represented by the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid—constitute a highly versatile pharmacophore in medicinal chemistry[1]. While historically recognized for their inhibition of cyclooxygenase (COX) enzymes, recent structural biology and scaffold-hopping efforts have repositioned these derivatives as potent modulators of aldo-keto reductase 1C3 (AKR1C3)[2]. This in-depth technical guide explores the structure-activity relationships (SAR), biological profiling, and self-validating experimental methodologies required to develop and evaluate these compounds for advanced therapeutic applications, particularly in castration-resistant prostate cancer (CRPC) and inflammatory diseases.

Structural Rationale & Medicinal Chemistry (SAR)

The core scaffold of these derivatives typically features a benzoic acid moiety linked to a trifluoromethyl-substituted phenyl ring (often via an amine bridge, as in N-phenylanthranilates, or a direct biphenyl bond). The biological activity of this class is heavily dictated by the spatial arrangement of these functional groups.

The Role of the Trifluoromethyl ( ) Group

The

-

Electronic Effects: As a strongly electron-withdrawing group, the

moiety modulates the electron density of the adjacent phenyl ring, enhancing -

Steric & Desolvation Penalty: The bulky, hydrophobic nature of the

group perfectly complements the deep, hydrophobic subpockets of both COX-2 and AKR1C3. Upon binding, it displaces ordered water molecules, resulting in a highly favorable entropic gain. -

Metabolic Stability: Unlike a simple methyl group, the

group is highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the compound's half-life in vivo.

Diverting Selectivity: From COX to AKR1C3

Flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) is a potent but non-selective inhibitor of both COX and AKR1C3[4]. Because COX inhibition leads to gastrointestinal and cardiovascular toxicities, eliminating COX binding is paramount for oncology applications.

-

Carboxylic Acid Shifting: Moving the carboxylic acid from the ortho position to the meta position relative to the amine bridge disrupts the optimal binding geometry required for the COX-1/2 active site (specifically the interaction with Arg120)[4]. However, this meta-substituted derivative retains its hydrogen-bonding network within the larger active site of AKR1C3, yielding profound selectivity[4].

-

Bioisosteric Scaffold Hopping: Replacing the benzoic acid moiety entirely with an acidic hydroxybenzoisoxazole or hydroxytriazole scaffold allows the molecule to simultaneously occupy subpockets 1 and 2 of AKR1C3, achieving up to 230-fold selectivity over highly homologous AKR isoforms while completely abolishing COX off-target effects[3].

Biological Target Profiles

Target A: Cyclooxygenase (COX-1/2) Pathways

In inflammatory contexts, trifluoromethylphenyl benzoic acids exert their effects by blocking the conversion of arachidonic acid to prostaglandins[5]. The

Target B: Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3 (Type 5 17

Fig 1: AKR1C3-mediated androgen biosynthesis pathway and targeted inhibition logic.

Quantitative Data: Selectivity Optimization

The following table synthesizes the impact of structural modifications on the biological activity of trifluoromethylphenyl benzoic acid derivatives, demonstrating the successful divergence from COX to AKR1C3 selectivity.

| Compound Class | AKR1C3 IC | COX-1 IC | COX-2 IC | Selectivity Ratio (COX-1/AKR1C3) |

| Flufenamic Acid (Lead) | ~200 | 0.05 | 0.5 | < 1 (Non-selective) |

| Meta-COOH Derivative | ~60 | > 100 | > 100 | > 1,600 (Highly Selective) |

| Hydroxytriazole Analog | ~15 | > 100 | > 100 | > 6,000 (Highly Selective) |

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include specific causality explanations for methodological choices and built-in validation checkpoints.

Fig 2: Multi-stage experimental workflow for validating AKR1C3-selective derivatives.

Protocol 1: Real-Time Fluorometric AKR1C3 Enzymatic Assay

This assay measures the intrinsic inhibitory potency of the synthesized derivatives against recombinant human AKR1C3.

-

Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.5) containing 0.01% Triton X-100.

-

Causality: The inclusion of a non-ionic detergent (Triton X-100) prevents the formation of colloidal compound aggregates, which are a common source of false-positive inhibition in high-throughput screening.

-

-

Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant AKR1C3 and varying concentrations of the inhibitor (0.1 nM to 10 µM) to a 96-well black microplate. Incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation allows the system to reach binding equilibrium, which is critical for accurately calculating the

of competitive inhibitors.

-

-

Reaction Initiation: Initiate the reaction by adding 200 µM NADPH and 1 µM

-androstene-3,17-dione. -

Kinetic Measurement: Monitor the depletion of NADPH via fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

-

Causality: Measuring the direct oxidation of the NADPH cofactor provides a real-time kinetic readout, avoiding the artifacts and lag times associated with secondary coupled-enzyme assays.

-

-

Validation Checkpoint: Calculate the Z'-factor using positive controls (uninhibited enzyme) and negative controls (no enzyme). A Z'-factor

validates the assay's robustness and ensures the signal window is statistically significant.

Protocol 2: LC-MS/MS Cell-Based Testosterone Quantification

To confirm that the in vitro enzymatic inhibition translates to cellular efficacy, this protocol measures the suppression of testosterone production in a live prostate cancer model.

-

Cell Culture & Treatment: Seed 22RV1 human prostate carcinoma cells at

cells/well. Treat with the inhibitor for 24 hours.-

Causality: 22RV1 cells are utilized because they naturally overexpress AKR1C3 and possess an intact androgen synthesis pathway, making them the most physiologically relevant model for CRPC[3].

-

-

Analyte Extraction: Perform liquid-liquid extraction on the cell media using methyl tert-butyl ether (MTBE).

-

Causality: MTBE provides high recovery rates for non-polar steroids like testosterone while simultaneously precipitating interfering proteins and hydrophilic cellular debris.

-

-

Internal Standard Addition: Spike the samples with 10 ng/mL of Deuterated Testosterone (Testosterone-d3) prior to extraction.

-

Causality: The internal standard co-elutes with the target analyte, perfectly correcting for matrix effects and ion suppression during electrospray ionization (ESI), ensuring absolute quantification.

-

-

LC-MS/MS Analysis: Analyze the reconstituted samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Validation Checkpoint: Ensure the peak area ratio of the analyte to the internal standard is linear (

) across a calibration curve of 0.1 to 100 ng/mL.

-

References

- Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem, nih.gov,

- Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid ... - PMC, nih.gov,

- Crystal Structures of Prostaglandin D2 11-Ketoreductase (AKR1C3) in Complex with the Nonsteroidal Anti-Inflammatory Drugs Flufenamic Acid and Indomethacin - American Association for Cancer Research, aacrjournals.org,

- Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on - Institute for Translational Medicine and Therapeutics - University of Pennsylvania, upenn.edu,

- Document: Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors discovered by bioisosteric scaffold hopping... - ChEMBL - EMBL-EBI, ebi.ac.uk,

Sources

- 1. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Document: Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors discovered by bioisosteric scaffold hopping... - ChEMBL [ebi.ac.uk]

- 4. itmat.upenn.edu [itmat.upenn.edu]

- 5. Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid Nanoprodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid from starting materials"

Application Note & Protocol

Topic: Synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

A Robust and Scalable Synthesis of this compound via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key building block in the development of novel pharmaceuticals and functional materials. The presented strategy leverages the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] This guide offers a comprehensive walkthrough from starting materials to final product characterization, emphasizing the mechanistic rationale behind experimental choices, troubleshooting, and safety considerations.

Introduction and Synthetic Strategy

This compound is a biaryl carboxylic acid derivative. The presence of chloro and trifluoromethyl substituents makes it a valuable intermediate, as these groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity in biological systems.[2]

The core challenge in synthesizing this molecule is the efficient formation of the C-C bond between the two aromatic rings. While several methods for carbon-carbon bond formation exist, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and aryl halide starting materials.

Our selected strategy involves the palladium-catalyzed coupling of 3-chloro-5-bromobenzoic acid with (3-trifluoromethylphenyl)boronic acid . This approach is favored due to the differential reactivity of the aryl bromide over the aryl chloride, allowing for selective coupling at the C-Br bond.

Overall Reaction Scheme:

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.

Scientist's Note: The entire cycle relies on the ability of the palladium center to shuttle between its Pd(0) and Pd(II) oxidation states. The choice of ligands attached to the palladium is critical as they modulate the catalyst's stability and reactivity. Phosphine ligands, such as that in Pd(PPh₃)₄, are commonly used because they are good electron donors that stabilize the palladium complex.[3]

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br over C-Cl) of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 3-Chloro-5-bromobenzoic acid | 21742-00-7 | 235.45 | 5.0 | 1.18 g | Limiting reagent, >97% purity |

| (3-Trifluoromethylphenyl)boronic acid | 139481-29-9 | 189.93 | 6.0 (1.2 eq) | 1.14 g | Excess to drive reaction completion |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.15 (3 mol%) | 173 mg | Catalyst, handle under inert gas |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 (3.0 eq) | 2.07 g | Anhydrous, finely powdered |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL | Anhydrous, degassed |

| Water (H₂O) | 7732-18-5 | 18.02 | - | 10 mL | Degassed |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL | For extraction |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed | For work-up |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~30 mL | For washing |

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-